molecular formula C9H14F3NO3 B594313 2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate CAS No. 1257381-44-4

2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate

Cat. No.: B594313
CAS No.: 1257381-44-4
M. Wt: 241.21
InChI Key: PYXPVVNETLDIPW-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[35]nonane 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H17NO·C2HF3O2 It is a spirocyclic compound containing both oxygen and nitrogen atoms within its structure

Scientific Research Applications

2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate includes the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 .

Future Directions

2-Oxa-7-azaspiro[3.5]nonane has been used in the preparation of benzothienoazepine compounds as respiratory syncytial virus RNA polymerase inhibitors . This suggests potential future directions in the development of antiviral drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[35]nonane 2,2,2-trifluoroacetate involves multiple stepsThis process requires specific chemical experimental techniques and equipment . Another method involves the ring-closure of oxetane derivatives, which can be achieved through oxidative cyclizations using reagents like Oxone® in formic acid .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is usually stored at room temperature and shipped under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic oxetane derivatives, while substitution reactions can produce various substituted spiro compounds .

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-oxa-7-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2HF3O2/c1-3-8-4-2-7(1)5-9-6-7;3-2(4,5)1(6)7/h8H,1-6H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXPVVNETLDIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (125 mg, 1.1 mmol) was added at 0° C. to a solution of 2-oxa-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (U.S. Pat. No. 7,105,507 B2; 50 mg, 0.22 mmol) in dichloromethane, then after 1 h the reaction mixture was concentrated to afford the title compound (83 mg), which contained approximately one additional equivalent of trifluoroacetic acid. Colorless oil, 1H-NMR (300 MHz, DMSO-d6): 8.4 (br. s, 2H), 4.32 (s, 4H), 3.05-2.95 (m, 4H), 1.95-1.9 (m, 4H).
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125 mg
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Reaction Step One
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B2
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